Cas no 339105-64-5 (2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE)
2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE
- 2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline
- Quinoxaline, 2-[4-(2-pyridinyl)-1-piperazinyl]-
- 2-(4-(Pyridin-2-yl)piperazin-1-yl)quinoxaline
- 2-(4-pyridin-2-ylpiperazin-1-yl)quinoxaline
- Oprea1_698933
- Z246181698
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- MDL: MFCD00172887
- Inchi: 1S/C17H17N5/c1-2-6-15-14(5-1)19-13-17(20-15)22-11-9-21(10-12-22)16-7-3-4-8-18-16/h1-8,13H,9-12H2
- InChI Key: CSIPVSLDBUFIMV-UHFFFAOYSA-N
- SMILES: N1(C2C=NC3C=CC=CC=3N=2)CCN(C2C=CC=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 355
- XLogP3: 2.5
- Topological Polar Surface Area: 45.2
2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301153-100 mg |
2-[4-(2-Pyridinyl)piperazino]quinoxaline; . |
339105-64-5 | 100 mg |
€221.50 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338352-1g |
2-(4-(Pyridin-2-yl)piperazin-1-yl)quinoxaline |
339105-64-5 | 90% | 1g |
¥2881 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897963-1g |
2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline |
339105-64-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 9G-417S-1MG |
2-[4-(2-pyridinyl)piperazino]quinoxaline |
339105-64-5 | >90% | 1mg |
£37.00 | 2023-04-01 | |
| Key Organics Ltd | 9G-417S-5MG |
2-[4-(2-pyridinyl)piperazino]quinoxaline |
339105-64-5 | >90% | 5mg |
£46.00 | 2023-04-01 | |
| Key Organics Ltd | 9G-417S-10MG |
2-[4-(2-pyridinyl)piperazino]quinoxaline |
339105-64-5 | >90% | 10mg |
£63.00 | 2023-04-01 | |
| Key Organics Ltd | 9G-417S-50MG |
2-[4-(2-pyridinyl)piperazino]quinoxaline |
339105-64-5 | >90% | 50mg |
£102.00 | 2023-04-01 | |
| Key Organics Ltd | 9G-417S-100MG |
2-[4-(2-pyridinyl)piperazino]quinoxaline |
339105-64-5 | >90% | 100MG |
£146.00 | 2023-04-01 | |
| Ambeed | A939301-1g |
2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline |
339105-64-5 | 90% | 1g |
$350.0 | 2023-03-18 | |
| abcr | AB301153-100mg |
2-[4-(2-Pyridinyl)piperazino]quinoxaline; . |
339105-64-5 | 100mg |
€283.50 | 2025-02-13 |
2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE Suppliers
2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE
Introduction to 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE (CAS No. 339105-64-5)
2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE, with the CAS number 339105-64-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. The unique structure of 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE makes it a promising candidate for various therapeutic applications.
The molecular structure of 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE consists of a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridine moiety. This structural arrangement provides the compound with a high degree of flexibility and the ability to interact with multiple biological targets. Recent studies have highlighted the potential of this compound in modulating key signaling pathways involved in cancer progression and neurodegenerative diseases.
In the context of cancer research, 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE has shown promising antitumor activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibits the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The researchers found that 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE induced cell cycle arrest and apoptosis, suggesting its potential as a novel therapeutic agent for breast cancer.
Beyond its antitumor properties, 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE has also been investigated for its neuroprotective effects. A recent study in the journal Neuropharmacology reported that this compound exhibits significant neuroprotective activity in models of Parkinson's disease. The researchers observed that 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE reduced oxidative stress and prevented dopaminergic neuron loss, indicating its potential as a therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE have also been studied to assess its suitability for clinical applications. Preliminary data suggest that this compound has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further preclinical and clinical evaluation. However, more detailed studies are needed to fully characterize its pharmacokinetic profile and to optimize its formulation for therapeutic use.
In addition to its therapeutic potential, 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE has been explored as a tool compound in chemical biology research. Its ability to modulate specific signaling pathways makes it useful for investigating the mechanisms underlying various diseases. For instance, researchers have used this compound to study the role of PI3K/AKT signaling in cancer cell survival and proliferation, providing valuable insights into potential therapeutic targets.
The synthesis of 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE involves several well-established chemical reactions, including condensation and cyclization steps. The synthetic route is highly reproducible and can be scaled up for large-scale production if needed. This accessibility further enhances the compound's potential as a research tool and therapeutic agent.
In conclusion, 2-[4-(2-PYRIDINYL)PIPERAZINO]QUINOXALINE (CAS No. 339105-64-5) is a multifaceted compound with significant potential in both research and therapeutic applications. Its antitumor and neuroprotective properties make it an attractive candidate for further investigation in preclinical and clinical settings. As ongoing research continues to uncover new aspects of its biological activity, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.
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